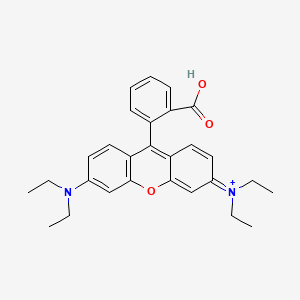

Rhodamine B(1+) is a cationic fluorescent dye derived from 9-phenylxanthene. It has a role as a fluorochrome. It is an organic cation and a xanthene dye.

A family of 3,6-di(substituted-amino)-9-benzoate derivatives of xanthene that are used as dyes and as indicators for various metals; also used as fluorescent tracers in histochemistry.

C.I. Pigment Violet 1

CAS No.: 3375-25-5

Cat. No.: VC8482065

Molecular Formula: C28H30N2O3

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3375-25-5 |

|---|---|

| Molecular Formula | C28H30N2O3 |

| Molecular Weight | 442.5 g/mol |

| IUPAC Name | 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoate |

| Standard InChI | InChI=1S/C28H30N2O3/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18H,5-8H2,1-4H3 |

| Standard InChI Key | CVAVMIODJQHEEH-UHFFFAOYSA-N |

| SMILES | CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O |

| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Introduction

Chemical Identity and Structural Properties

C.I. Pigment Violet 1, systematically identified as C28H32N2O3, belongs to the triarylmethane class, distinguished by a xanthene backbone modified with aromatic substituents. Its molecular architecture confers stability through conjugated π-electron systems, which are critical for light absorption and color intensity . The compound’s molecular weight of 444.57 g/mol and EINECS number 215-413-3 further authenticate its regulatory compliance and commercial viability .

Fastness and Stability Profile

The pigment’s utility in demanding environments hinges on its resistance to external factors, as quantified in standardized tests:

| Property | Performance Rating |

|---|---|

| Light Fastness | 4–5 |

| Heat Resistance | 140°C |

| Water Resistance | 4 |

| Oil Resistance | 3–4 |

| Acid Resistance | 4 |

| Alkali Resistance | 2 |

| Alcohol Resistance | 1 |

Synthesis and Manufacturing Considerations

While detailed synthetic pathways for C.I. Pigment Violet 1 are proprietary, its classification as a triarylmethane xanthene derivative suggests a multi-step process involving condensation reactions between aromatic aldehydes and primary amines, followed by oxidation to stabilize the chromophore . Patent analyses of analogous pigments highlight the role of phosphotungsto-molybdic acid salts in enhancing tonal purity and particle size distribution, a technique potentially applicable to Violet 1 production . Post-synthesis treatments, such as surface modification, may further optimize dispersibility in polymer matrices .

Industrial Applications and Performance

Printing Inks

Dominating the ink sector, C.I. Pigment Violet 1 is prized for its high color strength and vividness, which reduce dosage requirements in solvent- and water-based systems . In offset printing, its light fastness of 4–5 ensures minimal fading under standard indoor lighting, though outdoor applications necessitate UV stabilizers due to incremental photodegradation .

Textile Printing

While less common, Violet 1’s moderate wash fastness (rated 4) permits limited use in textile auxiliaries, provided post-treatment fixatives are applied to mitigate dye migration .

Comparative Analysis with Analogous Pigments

C.I. Pigment Violet 2

Violet 1 surpasses Violet 2 in color strength and light fastness by 0.5 grades but exhibits inferior resistance to soaps and creams due to its lower molecular symmetry . This trade-off dictates preferential use in non-aqueous systems for Violet 1.

Rhodamine-Based Alternatives

Rhodamine derivatives (e.g., PV1:1) offer superior brilliance but suffer from poor thermal stability, capping their utility in high-temperature plastics . Violet 1’s balanced profile makes it a cost-effective compromise for applications demanding both vibrancy and durability.

Recent Developments and Future Directions

Advances in nanoparticle encapsulation aim to address Violet 1’s solvent resistance limitations, with early-stage research demonstrating enhanced alkali stability through silica shell coatings . Additionally, regulatory pressures are driving innovation in halogen-free synthesis routes, aligning with global sustainability initiatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume